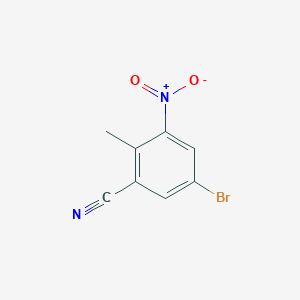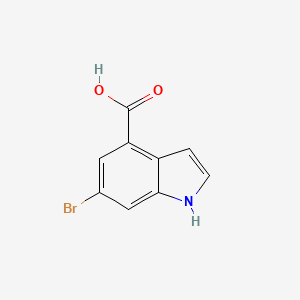![molecular formula C8H5BrN2O B1292622 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1000341-87-6](/img/structure/B1292622.png)
4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C8H5BrN2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of “4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” consists of a pyrrolopyridine core with a bromine atom at the 4-position and a carbaldehyde group at the 3-position .Physical And Chemical Properties Analysis
The molecular weight of “4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde” is 225.04 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not detailed in the available resources.Scientific Research Applications
Anticancer Research
This compound has shown promise in the development of anticancer therapies. Derivatives of pyrrolopyridine, like 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , have been found to exhibit inhibitory effects against FMS kinase, which is significant in cancer and arthritis drug development . The structural similarity to other pyrrolopyridine derivatives used in anticancer drugs, such as Vemurafenib or Pexidartinib, underscores its potential in this field .
Neurological Disorder Treatments
The biological activity of pyrrolopyridine derivatives extends to the treatment of diseases of the nervous system. Their pharmacological properties have been explored for analgesic and sedative applications, which could be beneficial in managing neurological disorders .
Immune System Diseases
Pyrrolopyridine derivatives have been studied for their effects on the immune system. This research is crucial for developing new treatments for autoimmune diseases and understanding the immune response at a molecular level .
Antidiabetic Agents
The compound’s derivatives have also been investigated for their antidiabetic properties. This research could lead to the development of new classes of antidiabetic drugs, offering alternative treatment options for patients .
Antimycobacterial Activity
Scientific studies have indicated that pyrrolopyridine derivatives possess antimycobacterial activity. This is particularly relevant for tackling diseases like tuberculosis, caused by mycobacteria .
Antiviral Applications
The antiviral properties of pyrrolopyridine derivatives have been a subject of interest, especially in the context of HIV-1. Compounds like camptotheca, which contain the pyrrolopyridine system, have been used in HIV-1 treatment strategies .
Pharmacokinetics and Drug Development
Research into the pharmacokinetic properties of pyrrolopyridine derivatives, including their solubility and metabolic stability, is vital for drug development. Studies on compounds like 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione provide insights into the behavior of these compounds in biological systems .
Natural Product Synthesis
Pyrrolopyridine derivatives are found in natural products with significant biological activities. The synthesis of these compounds can lead to the discovery of new drugs with natural product origins, expanding the arsenal of available pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1-4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which is involved in various biological processes. The activation of this pathway can facilitate cancer initiation, progression, and resistance to cancer therapy . Therefore, inhibiting this pathway can be an effective strategy for cancer therapy .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for further optimization .
Result of Action
In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action, efficacy, and stability of 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be influenced by various environmental factors. For instance, the electronegativity of atoms in the compound can affect its potency . .
properties
IUPAC Name |
4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMDNWNUXGADZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646781 |
Source


|
| Record name | 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
CAS RN |
1000341-87-6 |
Source


|
| Record name | 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


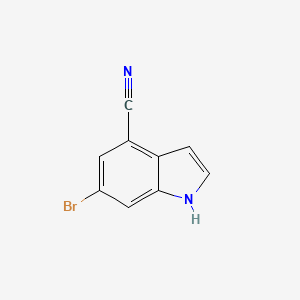
![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)



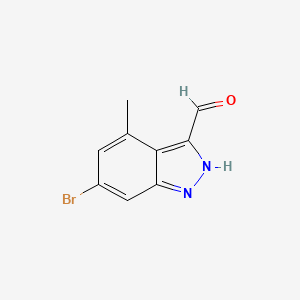
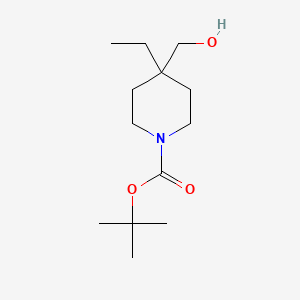


![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)

